molecular formula C7H13N3 B1359229 N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine CAS No. 852227-87-3

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine

Cat. No.: B1359229
CAS No.: 852227-87-3
M. Wt: 139.2 g/mol
InChI Key: RTTFXSJNRLYKMF-UHFFFAOYSA-N
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Description

“N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine” is a compound that belongs to the class of pyrazoles . Pyrazoles are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities . They consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure .


Synthesis Analysis

Pyrazoles and their derivatives can be synthesized through various methods . For instance, Lim et al. reported on synthesizing a series of 5-amino-N-(1H-pyrazol-4-yl)-pyrazolo-[1,5-a]pyrimidine-3-carboxamides as IRAK4 inhibitors .


Molecular Structure Analysis

The molecular structure of pyrazoles consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .


Chemical Reactions Analysis

Pyrazoles undergo various chemical reactions due to their structure that enables multidirectional transformations . The introduction of different substituents on pyrazole provides a diversity of structures .

Scientific Research Applications

Corrosion Inhibition

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine and its derivatives have been studied for their potential as corrosion inhibitors. Chetouani et al. (2005) investigated bipyrazole compounds including N,N-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methylphenyl)amine and found them to be efficient inhibitors in acidic media. These compounds are adsorbed on iron surfaces, following Langmuir adsorption isotherm model, and the inhibition efficiency increases with concentration (Chetouani, Hammouti, Benhadda, & Daoudi, 2005). Wang et al. (2006) also conducted a density functional theory (DFT) study on bipyrazolic-type organic compounds, including derivatives of this compound, showing their potential activity as corrosion inhibitors (Wang, Wang, Wang, Wang, & Liu, 2006).

Electrocatalysis and Organic Synthesis

Electrocatalyzed N–N coupling and ring cleavage reactions of 1H-pyrazoles, including 3,5-dimethyl derivatives, have been explored for the synthesis of new heterocyclic compounds. Zandi et al. (2021) demonstrated that these reactions can be achieved under mild conditions and produce high yields, opening new avenues for electro-organic synthesis (Zandi, Sharafi-kolkeshvandi, & Nikpour, 2021). Liu et al. (2017) synthesized novel 3-phenyl-1H-pyrazole derivatives, indicating the relevance of these compounds as intermediates in the synthesis of biologically active compounds, particularly for cancer treatment (Liu, Xu, & Xiong, 2017).

Bioactivity and Pharmacology

Titi et al. (2020) studied hydroxymethyl pyrazole derivatives, including N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine, for their antitumor, antifungal, and antibacterial activities. These compounds showed potential pharmacophore sites for bioactivity, emphasizing the importance of pyrazole derivatives in medicinal chemistry (Titi, Messali, Alqurashy, Touzani, Shiga, Oshio, Fettouhi, Rajabi, Almalki, & Hadda, 2020). In the field of chelating agents, Driessen (2010) described procedures involving 1-(hydroxymethyl)-3,5-dimethylpyrazole, showcasing the versatility of pyrazole derivatives in synthesizing a wide range of compounds (Driessen, 2010).

Mechanism of Action

The mechanism of action of pyrazole derivatives can vary depending on their structure and the biological target. For example, some pyrazole derivatives have been reported to act as IRAK4 inhibitors .

Future Directions

The future directions in the research of pyrazole derivatives could involve the synthesis of new derivatives with different substituents to explore their biological activities. Additionally, more studies could be conducted to understand their mechanisms of action and to optimize their properties for potential applications in medicinal chemistry .

Properties

IUPAC Name

1-(2,5-dimethylpyrazol-3-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-6-4-7(5-8-2)10(3)9-6/h4,8H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTFXSJNRLYKMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)CNC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70629686
Record name 1-(1,3-Dimethyl-1H-pyrazol-5-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852227-87-3
Record name 1-(1,3-Dimethyl-1H-pyrazol-5-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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